![molecular formula C26H54N2O2 B14320233 4-{[3-(Octadecylamino)propyl]amino}pentanoic acid CAS No. 106675-13-2](/img/structure/B14320233.png)
4-{[3-(Octadecylamino)propyl]amino}pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(Octadecylamino)propyl]amino}pentanoic acid is a synthetic organic compound characterized by its long alkyl chain and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Octadecylamino)propyl]amino}pentanoic acid typically involves a multi-step process:
Formation of the Octadecylamine Intermediate: Octadecylamine is synthesized through the reduction of octadecanenitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Alkylation Reaction: The octadecylamine is then reacted with 3-chloropropylamine under basic conditions to form 3-(octadecylamino)propylamine.
Amidation Reaction: The final step involves the reaction of 3-(octadecylamino)propylamine with pentanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(Octadecylamino)propyl]amino}pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amine or carboxylic acid functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of octadecanoic acid and 4-{[3-(Octadecylamino)propyl]amino}butanoic acid.
Reduction: Formation of 4-{[3-(Octadecylamino)propyl]amino}pentanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-{[3-(Octadecylamino)propyl]amino}pentanoic acid has several applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent due to its amphiphilic nature.
Biology: Investigated for its potential as a drug delivery agent, particularly in targeting hydrophobic drugs.
Medicine: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
Mechanism of Action
The mechanism of action of 4-{[3-(Octadecylamino)propyl]amino}pentanoic acid involves its interaction with lipid membranes due to its amphiphilic structure. The long alkyl chain allows it to insert into lipid bilayers, potentially disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Comparison with Similar Compounds
Similar Compounds
4-{[3-(Hexadecylamino)propyl]amino}pentanoic acid: Similar structure but with a shorter alkyl chain.
4-{[3-(Dodecylamino)propyl]amino}pentanoic acid: Even shorter alkyl chain, affecting its amphiphilic properties.
Uniqueness
4-{[3-(Octadecylamino)propyl]amino}pentanoic acid is unique due to its long octadecyl chain, which enhances its ability to interact with lipid membranes and makes it more effective as a surfactant and antimicrobial agent compared to its shorter-chain analogs.
Properties
CAS No. |
106675-13-2 |
|---|---|
Molecular Formula |
C26H54N2O2 |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
4-[3-(octadecylamino)propylamino]pentanoic acid |
InChI |
InChI=1S/C26H54N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-27-23-19-24-28-25(2)20-21-26(29)30/h25,27-28H,3-24H2,1-2H3,(H,29,30) |
InChI Key |
HUVABVDVIOVVLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNCCCNC(C)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Chlorophenyl)ethenyl]naphtho[1,2-D][1,3]thiazole](/img/structure/B14320153.png)


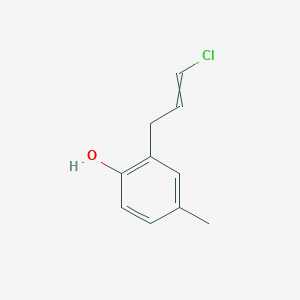

![4-amino-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B14320191.png)
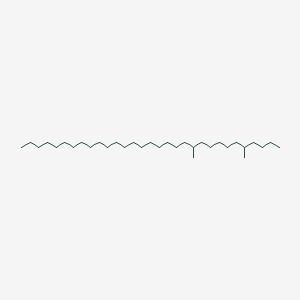
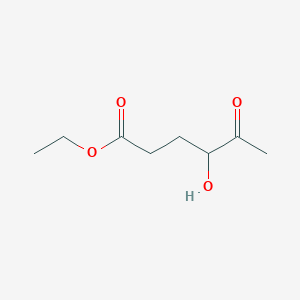
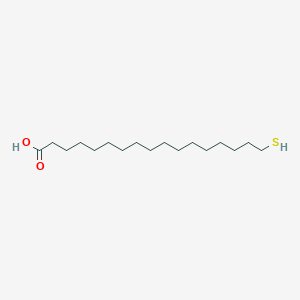

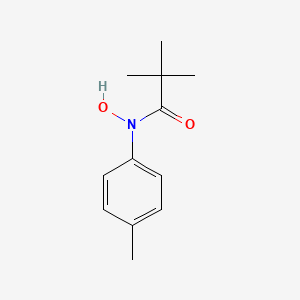
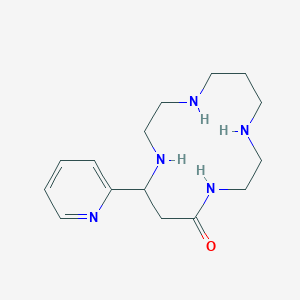
![2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine](/img/structure/B14320243.png)
![(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone](/img/structure/B14320246.png)
